molecular formula C8H6N2O2 B3106476 Pyrrolo[1,2-a]pyrazine-8-carboxylic acid CAS No. 158945-78-9

Pyrrolo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B3106476
CAS No.: 158945-78-9
M. Wt: 162.15 g/mol
InChI Key: HXNHJQXAQCRRHN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring.

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrazine-8-carboxylic acid can be achieved through several routes. Common methods include:

    Cyclization: This involves the formation of the pyrrolo[1,2-a]pyrazine ring system from suitable precursors.

    Ring Annulation: This method involves the construction of the fused ring system by annulating a pyrazine ring onto a pre-existing pyrrole ring.

    Cycloaddition: This involves the addition of a suitable reagent to a precursor to form the desired ring system.

    Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine derivative.

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity under scalable conditions.

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-5-7(6)10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNHJQXAQCRRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=CC2=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158945-78-9
Record name Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1 g of 8-cyanopyrrolo[1,2-a]pyrazine prepared in Preparation Example 8 were added 10 ml of concentrated sulfuric acid, 10 ml of acetic acid and 10 ml of distilled water; and the mixture was refluxed for 1 hour. The reaction mixture was cooled and poured into 100 ml of ice-water. The resulting solid was filtered and dried under reduced pressure to obtain 0.5 g of title compound.
Name
8-cyanopyrrolo[1,2-a]pyrazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
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Reactant of Route 3
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Reactant of Route 4
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Reactant of Route 5
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Reactant of Route 6
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid

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